2-(4-Bromopyrazolidin-3-yl)pyridine
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Overview
Description
2-(4-Bromopyrazolidin-3-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrazolidine ring, which is substituted with a bromine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromopyrazolidin-3-yl)pyridine typically involves the formation of the pyrazolidine ring followed by bromination and subsequent fusion with the pyridine ring. One common method involves the reaction of 4-bromo-1,2-diaminobenzene with pyridine-2-carboxaldehyde under acidic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromopyrazolidin-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of 2-(4-Aminopyrazolidin-3-yl)pyridine.
Substitution: Formation of 2-(4-Substituted-pyrazolidin-3-yl)pyridine derivatives.
Scientific Research Applications
2-(4-Bromopyrazolidin-3-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromopyrazolidin-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazolidine ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes such as cell division and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloropyrazolidin-3-yl)pyridine
- 2-(4-Fluoropyrazolidin-3-yl)pyridine
- 2-(4-Methylpyrazolidin-3-yl)pyridine
Uniqueness
2-(4-Bromopyrazolidin-3-yl)pyridine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its chloro, fluoro, and methyl analogs. Additionally, the bromine atom can serve as a versatile handle for further functionalization through substitution reactions .
Properties
Molecular Formula |
C8H10BrN3 |
---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
2-(4-bromopyrazolidin-3-yl)pyridine |
InChI |
InChI=1S/C8H10BrN3/c9-6-5-11-12-8(6)7-3-1-2-4-10-7/h1-4,6,8,11-12H,5H2 |
InChI Key |
PLVFWJDPKXOQBM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(NN1)C2=CC=CC=N2)Br |
Origin of Product |
United States |
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